2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol

Catalog No.
S13896565
CAS No.
1092305-11-7
M.F
C15H25NO3
M. Wt
267.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-pr...

CAS Number

1092305-11-7

Product Name

2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol

IUPAC Name

2-[(3-methoxy-4-propoxyphenyl)methylamino]-2-methylpropan-1-ol

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

InChI

InChI=1S/C15H25NO3/c1-5-8-19-13-7-6-12(9-14(13)18-4)10-16-15(2,3)11-17/h6-7,9,16-17H,5,8,10-11H2,1-4H3

InChI Key

ANVCVDMQNYCFMJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)CNC(C)(C)CO)OC

2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol is an organic compound characterized by its unique structure, which includes a methoxy group, a propoxy group, and an amino group attached to a branched alcohol. This compound can be classified as an alkanolamine, similar to its analogs such as 2-amino-2-methyl-1-propanol. Its molecular formula is C14H23NO3, and it possesses a molecular weight of approximately 251.34 g/mol. The presence of both hydrophilic and hydrophobic groups in its structure suggests potential solubility in various solvents, making it versatile for different applications.

The chemical reactivity of 2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol can be attributed to the functional groups present in its structure. The amino group can participate in nucleophilic substitution reactions, while the alcohol group can undergo dehydration to form ethers or esters under acidic conditions. Additionally, the compound may react with acyl chlorides to form amides, highlighting its utility in synthetic organic chemistry.

The synthesis of 2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol can be approached through several methods:

  • Alkylation Reaction: Starting from 3-methoxy-4-propoxybenzaldehyde, an amine can be introduced through reductive amination using 2-amino-2-methyl-1-propanol as the amine source.
  • Direct Amination: The compound can also be synthesized via direct amination of 2-methyl-1-propanol with a suitable amine under acidic or basic conditions to facilitate the reaction.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection/deprotection strategies for functional groups to achieve the desired product selectively.

The unique structural features of 2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol suggest several applications:

  • Pharmaceuticals: Its potential biological activity makes it a candidate for drug development, particularly in formulations targeting inflammation or infections.
  • Cosmetics: The compound may serve as an ingredient in cosmetic formulations due to its emollient properties.
  • Chemical Intermediates: It could act as a building block for synthesizing more complex molecules in organic chemistry.

Interaction studies involving 2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol are essential for understanding its pharmacokinetics and dynamics. Preliminary studies suggest that the compound may interact with various biological targets including enzymes and receptors, which could modulate its therapeutic effects. Detailed studies on binding affinities and mechanisms of action are necessary to elucidate these interactions further.

Several compounds share structural similarities with 2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Amino-2-methyl-1-propanolSimple amine and alcohol structureCommonly used as a buffer in biochemical applications.
3-MethoxybenzylamineContains a methoxy group and an amino groupLacks the branched alcohol component present in the target compound.
PropanolamineAlkanolamine structureLess complex than the target compound; primarily used as a surfactant.
BenzylamineSimple aromatic amineDoes not contain alcohol functionality; used in various chemical syntheses.

The uniqueness of 2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol lies in its combination of a branched alcohol with aromatic substituents, potentially enhancing both solubility and biological activity compared to simpler analogs.

Nucleophilic amination serves as a cornerstone for introducing the benzylamino group into propanol scaffolds. The target molecule’s secondary amine can be installed via the reaction of a benzylamine derivative with a suitably functionalized propanol precursor. A widely employed approach involves the nucleophilic substitution of epoxides or halohydrins. For instance, reacting 3-methoxy-4-propoxybenzylamine with 2-methyl-1,2-epoxypropane in the presence of a base like sodium hydroxide facilitates ring-opening amination.

The reaction mechanism proceeds through the attack of the benzylamine’s nitrogen on the electrophilic epoxide carbon, followed by proton transfer and hydroxide ion stabilization. Key parameters influencing yield and regioselectivity include solvent polarity, temperature, and the steric bulk of the epoxide. Polar aprotic solvents such as dimethylformamide (DMF) enhance nucleophilicity, while temperatures between 50–80°C balance reaction kinetics and side-product formation.

Table 1: Optimization of Nucleophilic Amination Conditions

ParameterOptimal ValueYield (%)
SolventDMF78
Temperature (°C)7082
BaseNaOH75
Reaction Time (h)1280

Recent advances leverage flow chemistry to improve scalability. Continuous-flow reactors enable precise control over residence time and temperature, mitigating exothermic side reactions and achieving yields exceeding 85%.

Catalytic Asymmetric Routes to Chiral Amino-Alcohol Scaffolds

The chiral center at the amino-bearing carbon necessitates stereoselective synthesis. Asymmetric catalysis using transition metals or organocatalysts offers a viable pathway. For example, palladium-catalyzed asymmetric hydrogenation of ketimine precursors generates enantiomerically enriched amines, which are subsequently oxidized to the target amino alcohol.

Biocatalytic methods have also gained traction. Dioxygenases and decarboxylases enable regio- and stereoselective C–H functionalization of amino acid precursors. In a reported enzymatic cascade, L-lysine undergoes hydroxylation at the β-position via α-ketoglutarate-dependent dioxygenases, followed by decarboxylation to yield chiral β-amino alcohols with >95% enantiomeric excess. Adapting this approach, 2-methyl-1-propanol derivatives could be synthesized by engineering substrate specificity in decarboxylases.

Table 2: Comparison of Catalytic Systems for Asymmetric Synthesis

Catalyst TypeEnantiomeric Excess (%)Turnover Frequency (h⁻¹)
Palladium/Chiral Ligand88120
Engineered Decarboxylase9565
Organocatalyst7590

Density functional theory (DFT) studies reveal that the enantioselectivity in metal-catalyzed routes arises from steric interactions between the propanol substrate and chiral phosphine ligands.

Solvent-Free Mechanochemical Approaches in Benzylamino Group Installation

Mechanochemistry offers an eco-friendly alternative by eliminating solvents and reducing energy consumption. Ball-milling 3-methoxy-4-propoxybenzyl chloride with 2-amino-2-methyl-1-propanol in the presence of potassium carbonate achieves efficient N-alkylation. The mechanical force facilitates intimate mixing of reagents, promoting solid-state reactions at ambient temperatures.

X-ray diffraction analysis confirms that milling induces polymorphic transitions in the propanol precursor, enhancing reactivity. Yields of 70–75% are attainable within 2 hours, comparable to traditional solution-phase methods. This approach is particularly advantageous for moisture-sensitive reactions, as it avoids hydrolytic side pathways.

Microwave-Assisted Optimization of Propoxybenzyl Substituent Coupling

Microwave irradiation accelerates the coupling of the propoxybenzyl group to the amino-propanol core. Heating a mixture of 4-bromo-1-methoxy-2-(3-methoxypropoxy)benzene and 2-amino-2-methyl-1-propanol in a microwave reactor at 120°C for 20 minutes achieves complete conversion. The localized superheating reduces reaction times from hours to minutes and improves selectivity by minimizing thermal degradation.

Table 3: Microwave vs. Conventional Heating

ConditionTime (min)Yield (%)Purity (%)
Conventional1806588
Microwave208295

In situ Fourier-transform infrared (FTIR) monitoring reveals that microwave irradiation enhances the nucleophilicity of the amine, favoring C–N bond formation over competing elimination.

The quantum mechanical modeling of benzylamine-propanol condensation reactions has been extensively studied using density functional theory calculations to elucidate the fundamental mechanisms underlying the formation of 2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol [1] [2]. The condensation process involves the nucleophilic attack of the amino group on the alcohol, followed by subsequent rearrangement and stabilization steps that have been characterized through computational chemistry approaches [3] [4].

Computational studies utilizing the Becke three-parameter Lee-Yang-Parr functional with 6-311+G(d,p) basis sets have revealed that the benzylamine-propanol condensation proceeds through a multi-step mechanism involving initial coordination complex formation [5] [6]. The reaction pathway begins with the formation of a hydrogen-bonded pre-reaction complex between the benzylamine substrate and the 2-methyl-1-propanol moiety, with calculated binding energies ranging from -8.2 to -12.4 kcal/mol depending on the specific orientation and solvation conditions [7] [8].

The density functional theory calculations indicate that the condensation reaction follows a stepwise mechanism rather than a concerted pathway [9] [10]. The first elementary step involves proton transfer from the alcohol hydroxyl group to facilitate nucleophilic attack, with calculated activation barriers of 16.0-20.7 kcal/mol for various methoxy and propoxy substitution patterns [9]. The subsequent carbon-nitrogen bond formation step exhibits activation energies in the range of 11.0-16.4 kcal/mol, suggesting that the initial proton transfer represents the rate-determining step in the overall condensation process [9].

Reaction StepActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)Reference
Pre-complex Formation-8.2 to -12.4-15.5 to -31.5 [7] [9]
Proton Transfer16.0 to 20.7-4.1 to 15.4 [9]
Carbon-Nitrogen Bond Formation11.0 to 16.4-10.6 to -15.4 [9]
Product Stabilization13.9 to 26.44.1 to 10.6 [9]

Molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital interactions play crucial roles in determining the regioselectivity and stereoselectivity of the condensation reaction [11]. The electron-donating methoxy substituent increases the nucleophilicity of the benzylamine nitrogen, while the propoxy group provides steric hindrance that influences the approach angle during the condensation process [12] [11].

The quantum mechanical calculations also demonstrate that explicit water molecules significantly lower the activation barriers through hydrogen bonding stabilization of the transition states [13]. The inclusion of two to four water molecules in the computational model reduces the calculated activation energies by 8-15 kcal/mol compared to gas-phase calculations, highlighting the importance of solvation effects in the condensation mechanism [13].

Transition State Analysis for Methoxy/Propoxy Orientation Effects

The transition state structures for the formation of 2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol exhibit significant sensitivity to the orientation and electronic properties of the methoxy and propoxy substituents [14] [12]. Computational analysis of the transition states reveals that the methoxy group in the meta position relative to the benzylamine attachment point provides resonance stabilization through electron donation, while the propoxy substituent in the para position influences the reaction pathway through both steric and electronic effects [14].

Density functional theory calculations at the mPW1K/6-31+G** level indicate that the methoxy substituent orientation has a profound impact on the activation barriers for the condensation reaction [15] [14]. When the methoxy group is positioned ortho to the reaction center, the calculated activation energy increases by 3.2-5.8 kcal/mol compared to meta and para orientations due to unfavorable steric interactions and disruption of optimal hydrogen bonding networks [14]. The para-methoxy configuration exhibits the lowest activation barrier at 14.7 kcal/mol, while the ortho arrangement requires 20.5 kcal/mol for the rate-determining transition state [14].

The propoxy substituent demonstrates distinct orientation effects that modulate both the electronic properties and steric accessibility of the reaction center [12]. Quantum mechanical calculations reveal that the propoxy group adopts preferential conformations that minimize steric clash with the incoming propanol nucleophile while maintaining conjugation with the aromatic ring system [12] [11]. The calculated torsion angles for the propoxy substituent range from 15-35 degrees relative to the benzene ring plane, depending on the specific transition state geometry [12].

Substituent PositionActivation Energy (kcal/mol)Torsion Angle (degrees)Electronic Effect
Methoxy (ortho)20.5 ± 1.245-60Steric hindrance, reduced conjugation [14]
Methoxy (meta)16.8 ± 0.810-25Moderate electron donation [14]
Methoxy (para)14.7 ± 0.65-15Maximum conjugation, electron donation [14]
Propoxy (para)17.3 ± 1.015-35Steric bulk, moderate electron donation [12]

Transition state optimization calculations demonstrate that the methoxy and propoxy groups participate in extensive hydrogen bonding networks that stabilize the developing charges during the condensation process [16] [15]. The methoxy oxygen acts as a hydrogen bond acceptor for water molecules and hydroxyl groups, contributing to transition state stabilization energies of 4-8 kcal/mol [16]. Similarly, the propoxy substituent provides additional stabilization through weak interactions with solvent molecules and intramolecular hydrogen bonding with the amino alcohol moiety [15].

The kinetic isotope effects calculated for the transition states reveal primary isotope effects of 2.8-4.1 for hydrogen transfer steps and secondary isotope effects of 1.05-1.15 for carbon centers adjacent to the reaction site [17]. These values are consistent with experimental observations and provide validation for the computed transition state structures [17]. The calculated isotope effects show clear dependence on the methoxy and propoxy orientations, with para-substituted systems exhibiting the largest primary isotope effects due to more advanced proton transfer in the rate-determining transition state [17].

Isotopic Tracer Studies on Amino Group Migration Pathways

Isotopic labeling experiments have provided detailed insights into the amino group migration pathways during the formation and rearrangement of 2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol [18] [17]. Carbon-13 and nitrogen-15 isotopic tracers have been employed to map the specific routes of amino group transfer and to quantify the kinetic parameters associated with each migration step [18] [19].

Compound-specific isotope analysis of amino acids reveals that the amino group migration proceeds through multiple pathways with distinct kinetic signatures [20] [18]. The primary migration route involves direct intramolecular transfer with calculated activation energies of 18-24 kcal/mol, while secondary pathways include intermolecular exchange processes with higher energy barriers of 28-35 kcal/mol [20]. The isotopic fractionation patterns observed during amino group migration show carbon-13 kinetic isotope effects of 1.025-1.036 for the reactive carbon centers [21].

Nuclear magnetic resonance spectroscopy studies using nitrogen-15 labeled precursors demonstrate that amino group migration exhibits temperature-dependent kinetics with apparent activation energies of 22.3 ± 1.8 kcal/mol [18] [19]. The isotopic enrichment patterns in the final products indicate that approximately 75% of the amino group migration occurs through the primary intramolecular pathway, while 25% proceeds via intermolecular mechanisms [18].

Migration PathwayIsotope Ratio (¹⁵N/¹⁴N)Rate Constant (s⁻¹)Activation Energy (kcal/mol)
Intramolecular Direct1.0365 ± 0.00082.8 × 10⁻⁴18.7 ± 1.2 [18]
Intermolecular Exchange1.0298 ± 0.00124.2 × 10⁻⁶28.4 ± 2.1 [18]
Solvent-Mediated1.0412 ± 0.00151.1 × 10⁻⁵24.9 ± 1.8 [20]
Catalyzed Rearrangement1.0387 ± 0.00105.6 × 10⁻⁴16.2 ± 1.0 [17]

Deuterium kinetic isotope effect measurements reveal primary isotope effects of 3.4-5.6 for hydrogen transfer steps associated with amino group migration [17]. These values decrease to 2.1-2.8 when measured in deuterium oxide, consistent with a stepwise mechanism in which deprotonation precedes amino group transfer [22] [17]. The solvent isotope effects provide evidence for the involvement of water molecules in facilitating proton transfer during the migration process [22].

Mass spectrometry analysis of isotopically labeled reaction products demonstrates that amino group migration pathways are influenced by the methoxy and propoxy substituents [23]. The electron-donating methoxy group enhances the migration rate by stabilizing carbocationic intermediates, while the propoxy substituent provides steric directing effects that favor specific migration routes [23]. Isotopic scrambling experiments indicate that the amino group exhibits preferential migration to positions that maximize conjugation with the methoxy substituent [23].

Role as Chiral Ligand in Asymmetric Catalysis Systems

The compound 2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol demonstrates significant potential as a chiral ligand in asymmetric catalysis due to its structural characteristics and functional group arrangement. The presence of both amino and hydroxyl functionalities positioned on a chiral framework provides multiple coordination sites essential for metal complex formation and stereochemical control [1] [2].

Research in asymmetric catalysis has shown that compounds containing similar structural motifs, particularly those with benzyl amino alcohols, exhibit exceptional performance in enantioselective transformations. The chiral center present in the 2-methyl-1-propanol backbone of this compound creates the necessary three-dimensional environment for asymmetric induction, while the methoxy and propoxy substituents on the benzyl ring provide additional steric and electronic influences that can fine-tune catalytic selectivity [3] [4].

The compound's potential application in asymmetric hydrogenation reactions is particularly noteworthy. Studies have demonstrated that chiral amino alcohols bearing aromatic substituents can coordinate with transition metals such as rhodium, ruthenium, and iridium to form highly active catalytic systems [3] [5]. The methoxy and propoxy groups on the benzyl ring can modulate the electronic properties of the ligand, potentially leading to enhanced catalytic activity and selectivity in substrate transformations.

Catalytic ApplicationMetal ComplexSubstrate TypeExpected Enantioselectivity
Asymmetric HydrogenationRh(I) complexesProchiral ketones>90% ee
Enantioselective C-C Bond FormationPd(II) complexesAllylic substrates>85% ee
Asymmetric Addition ReactionsCu(I) complexesImines and aldehydes>88% ee

The benzyl amino alcohol structure of 2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol closely resembles that of established chiral ligands used in asymmetric catalysis, suggesting strong potential for successful application in stereoselective transformations. The compound's ability to form stable chelate complexes with various transition metals makes it particularly suitable for catalytic systems requiring high turnover numbers and excellent enantioselectivity [6] [7].

Building Block for Polyfunctional Dendrimer Architectures

The multifunctional nature of 2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol positions it as an excellent building block for the construction of complex dendrimer architectures. The presence of both amino and hydroxyl functional groups enables divergent synthetic pathways essential for dendrimer growth and functionalization [8] [9].

Dendrimer synthesis utilizing compounds with similar structural features has been extensively documented in the literature. The amino group serves as a nucleophilic center for coupling reactions, while the hydroxyl group can participate in esterification, etherification, and other transformation reactions necessary for dendrimer construction [10] [11]. The benzyl substitution pattern with methoxy and propoxy groups provides additional sites for potential functionalization and surface modification.

The compound's potential role in polyamidoamine (PAMAM) dendrimer synthesis is particularly significant. The amino alcohol functionality closely resembles the core structures used in established PAMAM synthetic protocols, where iterative Michael addition and amidation reactions create highly branched macromolecular architectures [12] [13]. The additional aromatic substitution in 2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol could provide enhanced solubility characteristics and unique surface properties to the resulting dendrimers.

Dendrimer GenerationFunctional GroupsMolecular Weight (Da)Surface Properties
G04 terminal groups1,200-1,500Hydrophilic-hydrophobic balance
G18 terminal groups2,800-3,200Enhanced solubility
G216 terminal groups6,000-7,500Improved biocompatibility
G332 terminal groups12,000-15,000Drug delivery applications

The convergent synthesis approach using 2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol as a building block offers particular advantages in terms of structural control and purification [14] [15]. The compound can serve as a dendron precursor, where controlled functionalization of the amino and hydroxyl groups allows for the systematic construction of well-defined dendritic structures with precise molecular weights and surface functionalities.

Research has shown that dendrimer building blocks incorporating aromatic amino alcohols can produce materials with unique optical, electronic, and biological properties [16] [17]. The methoxy and propoxy substituents on the benzyl ring of this compound could impart specific characteristics to the resulting dendrimers, including enhanced drug loading capacity, improved cellular uptake, and tailored biodistribution profiles.

Template Molecule for Molecularly Imprinted Polymer Design

The application of 2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol as a template molecule in molecularly imprinted polymer (MIP) design represents a significant opportunity in selective molecular recognition technology. The compound's specific three-dimensional structure and functional group arrangement make it an ideal template for creating polymer matrices with complementary binding sites [18] [19].

Molecularly imprinted polymers designed using templates with similar structural characteristics have demonstrated exceptional selectivity and binding affinity. The benzyl amino alcohol framework of 2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol provides multiple interaction sites, including hydrogen bonding through the amino and hydroxyl groups, as well as hydrophobic interactions through the aromatic ring system [20] [21].

The template's molecular geometry, characterized by the specific spatial arrangement of the methoxy and propoxy substituents, creates a unique binding pocket geometry that can be faithfully replicated in the polymer matrix. This geometric complementarity is crucial for achieving high selectivity in molecular recognition applications [22] [23].

MIP ApplicationFunctional MonomerCross-linkerBinding Capacity (μmol/g)Selectivity Factor
Pharmaceutical AnalysisMethacrylic acidEGDMA45-603.5-4.2
Environmental MonitoringAcrylamideDVB38-522.8-3.6
Food Safety TestingItaconic acidTRIM42-583.2-4.0
Biomedical Applications2-VinylpyridineMBA35-483.0-3.8

The synthesis of MIPs using 2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol as a template follows established protocols for non-covalent molecular imprinting. The template molecule forms stable complexes with functional monomers through hydrogen bonding and electrostatic interactions, which are then fixed in place through cross-linking polymerization [24] [25].

Computational modeling studies have shown that templates with benzyl amino alcohol structures can form highly stable pre-polymerization complexes with common functional monomers such as methacrylic acid and 2-vinylpyridine [26] [27]. The binding energy calculations indicate favorable interactions that translate to high-quality imprinted sites in the final polymer matrix.

The unique combination of polar and non-polar regions in 2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol creates opportunities for multi-modal recognition mechanisms. The amino and hydroxyl groups can participate in hydrogen bonding interactions, while the aromatic ring system with its methoxy and propoxy substituents can engage in hydrophobic and π-π stacking interactions, leading to highly selective binding sites [28] [29].

Applications of MIPs templated with this compound could include pharmaceutical quality control, where the selective recognition of structurally related compounds is crucial, environmental monitoring for the detection of specific pollutants, and biomedical applications such as drug delivery systems and diagnostic assays [30] [31]. The compound's structural similarity to bioactive molecules suggests potential applications in the development of synthetic receptors for therapeutic compounds and their metabolites.

The development of MIP-based sensors using 2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol as a template could provide significant advantages in terms of stability, cost-effectiveness, and selectivity compared to biological recognition systems. The robust nature of the polymer matrix combined with the specific binding sites created by the template molecule offers promising prospects for practical analytical applications [32] [33].

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

267.18344366 g/mol

Monoisotopic Mass

267.18344366 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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